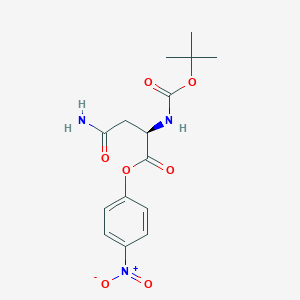

![molecular formula C15H19N3O7 B558627 (2-硝基苯基) (2S)-4-氨基-2-[(2-甲基丙烷-2-基)氧羰基氨基]-4-氧代丁酸酯 CAS No. 38605-58-2](/img/structure/B558627.png)

(2-硝基苯基) (2S)-4-氨基-2-[(2-甲基丙烷-2-基)氧羰基氨基]-4-氧代丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

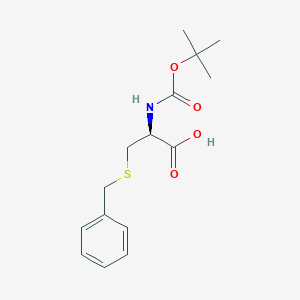

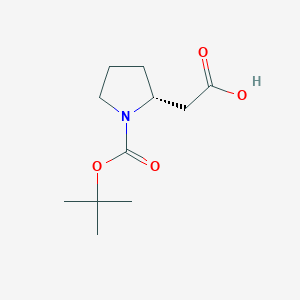

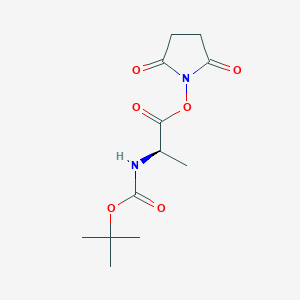

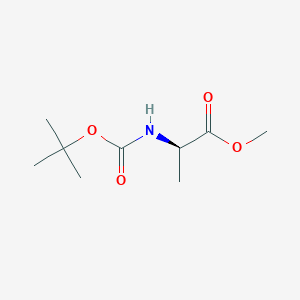

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 353.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

在环境毒理学中,研究重点是水生环境中硝基麝香香料的转化产物,这突出了此类化合物在评估环境污染和水体中硝基芳香族化合物影响中的重要性 (Rimkus 等,1999)。这项研究提供了对水生系统中硝基芳香族化合物持久性和转化的见解,以及它们对环境健康的潜在影响。

安全科学探讨了硝酸和异丙醇无意混合相关的危害,强调了了解化学反应性和预防工业事故的重要性。硝基苯基基团的反应性在此类背景下发挥作用,证明了化学知识在确保工业和实验室环境中安全的重要性 (Hedlund 等,2014)。

在制药领域,该化合物与尼替西农降解产物的研究相关,提供了对药物化合物稳定性和降解途径的见解。这对于开发安全有效的药物以及了解药物的环境归宿至关重要 (Barchańska 等,2019)。

最后,高级氧化过程突出了该化合物在水处理技术中降解污染物(如对乙酰氨基酚)方面的重要性。这强调了该化合物在环境工程和污染控制技术开发中的重要性 (Qutob 等,2022)。

作用机制

Target of Action

Boc-Asn-o-nitrophenyl ester, also known as (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein chain.

Mode of Action

The compound acts as a protective group for the asparagine amino acid during peptide synthesis . The Boc (tert-butyloxycarbonyl) group protects the amino group of asparagine, while the o-nitrophenyl ester group makes the carboxyl group more reactive. This allows for selective reactions to occur at the desired sites, facilitating the formation of peptide bonds without unwanted side reactions.

Action Environment

The action of Boc-Asn-o-nitrophenyl ester can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances in the reaction mixture . These factors need to be carefully controlled to ensure the effective use of the compound in peptide synthesis.

属性

IUPAC Name |

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOSHRILCLONAA-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427008 |

Source

|

| Record name | CTK8G1605 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

CAS RN |

38605-58-2 |

Source

|

| Record name | CTK8G1605 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。